molecular formula C11H8ClNO2S B1416285 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde CAS No. 1082312-23-9

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde

Cat. No.: B1416285
CAS No.: 1082312-23-9
M. Wt: 253.71 g/mol
InChI Key: WVGLEIDTMTVAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 4-chlorophenoxymethyl group and at position 4 with a carbaldehyde moiety. Its molecular formula is C₁₁H₈ClNO₂S, with a molecular weight of 253.70 g/mol (CAS: 1082312-23-9) . Its structure combines a thiazole ring’s electron-rich properties with the electrophilic carbaldehyde group, making it versatile for further functionalization.

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-8-1-3-10(4-2-8)15-6-11-13-9(5-14)7-16-11/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGLEIDTMTVAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=CS2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde typically involves the reaction of 4-chlorophenol with thiazole derivatives. One common method includes the use of 2-(4-chlorophenoxymethyl)benzoyl chloride as a starting material. This compound is reacted with ammonium thiocyanate in acetone under reflux conditions to form the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenoxy group under basic conditions.

Major Products:

    Oxidation: Formation of 2-(4-chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid.

    Reduction: Formation of 2-(4-chlorophenoxymethyl)-1,3-thiazole-4-methanol.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with essential biological processes. For instance, it may inhibit enzyme activity or disrupt cell membrane integrity, leading to cell death. The exact molecular pathways and targets are still under investigation, but its antimicrobial activity suggests a broad spectrum of action .

Comparison with Similar Compounds

Structural and Electronic Variations

  • Substituent Position and Linkage: The target compound’s phenoxymethyl group at position 2 introduces an ether linkage, enhancing solubility compared to direct aryl-substituted analogs (e.g., 2-(4-bromophenyl)-thiazole-4-carbaldehyde) .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 2-(trifluoromethyl)-thiazole-4-carbaldehyde significantly lowers electron density at the thiazole ring, altering reactivity in nucleophilic substitutions .

Physicochemical Properties

  • Molecular Weight and Polarity: The phenoxymethyl group contributes to higher molecular weight (253.70 g/mol) compared to simpler analogs like 2-(4-fluorophenyl)-thiazole-4-carbaldehyde (207.22 g/mol) .
  • Thermal Stability: No direct data are provided, but crystallographic studies of related thiazoles (e.g., pyrazole-thiazole hybrids) suggest stable packing modes due to hydrogen bonding and π-π interactions .

Biological Activity

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The compound's structure includes a thiazole ring, which is often associated with various biological activities due to its ability to interact with biological targets. The presence of the 4-chlorophenoxymethyl group enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. This compound exhibits significant antimicrobial activity against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against common bacterial strains like Staphylococcus aureus and Escherichia coli range from 10 to 40 µg/mL, indicating potent antibacterial effects .
  • Fungal Activity : It also shows efficacy against fungi such as Candida albicans, with similar MIC values observed .
MicroorganismMIC (µg/mL)
Staphylococcus aureus10-40
Escherichia coli10-40
Candida albicans10-40

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation.

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
  • Inhibition Rates : The compound demonstrated significant cytotoxicity with IC50 values less than that of standard chemotherapeutics like doxorubicin in certain assays .
Cell LineIC50 (µM)
MCF-7<5
HepG2<5

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : Studies suggest that it may inhibit key enzymes involved in cellular processes, such as carbonic anhydrases and other metabolic pathways essential for tumor growth .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives, including this compound. These derivatives were tested for their anticancer properties using both in vitro and in vivo models. The results indicated that modifications in the thiazole structure could enhance anticancer activity significantly.

Study Summary

  • Objective : To evaluate the anticancer potential of thiazole derivatives.
  • Method : In vitro assays on MCF-7 and HepG2 cells.
  • Findings : Several derivatives exhibited IC50 values lower than standard treatments, suggesting enhanced efficacy.

Q & A

Q. What are the common synthetic routes for 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via Vilsmeier-Haack formylation or Hantzsch thiazole condensation . For example, Vilsmeier-Haack reactions involve treating precursors like pyrazolones with POCl₃ and DMF under reflux (60–80°C), achieving moderate yields (50–70%) . Hantzsch condensation employs thiosemicarbazones and α-halo ketones (e.g., 2-bromo-4’-chloroacetophenone) in ethanol under reflux, with yields dependent on substituent electronic effects . Optimize solvent polarity and temperature to minimize side products like hydrolyzed intermediates.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and thiazole/aryl carbons. Coupling patterns distinguish substituents on the chlorophenoxymethyl group .
  • X-ray crystallography : Employ SHELXL for structure refinement and ORTEP-III for visualizing molecular geometry. Hydrogen bonding and π-π stacking interactions can be analyzed using crystallographic data .

Q. How can purity and stability be assessed during storage?

Use HPLC with a C18 column (UV detection at 254 nm) and mobile phases like acetonitrile/water (70:30). Monitor aldehyde oxidation by tracking peak shifts or new signals in 1H^1H-NMR. Store under inert gas (N₂/Ar) at −20°C to prevent degradation .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

Apply density functional theory (DFT) with B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic (thiazole sulfur) and electrophilic (aldehyde carbonyl) sites. Compare correlation-energy models (e.g., Colle-Salvetti) to assess electron density distributions . Solvent effects can be modeled using the polarizable continuum model (PCM).

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

  • Replace the 4-chlorophenoxymethyl group with electron-withdrawing groups (e.g., nitro) to increase electrophilicity for nucleophilic targets.
  • Introduce heterocyclic substituents (e.g., pyridyl) to improve solubility and binding affinity. Validate hypotheses via molecular docking (AutoDock Vina) against enzymes like cytochrome P450 or kinases, using crystallographic data from related thiazoles .

Q. How should contradictory data on reaction outcomes be resolved (e.g., competing pathways)?

  • Mechanistic studies : Use 18O^{18}O-labeling or kinetic isotope effects to trace aldehyde formation versus hydrolysis.
  • In situ IR spectroscopy monitors intermediates (e.g., iminium ions in Vilsmeier-Haack reactions).
  • Compare activation energies (DFT) for competing pathways and adjust catalysts (e.g., Lewis acids) to favor desired products .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Co-crystallization : Use guest molecules (e.g., dimethyl sulfoxide) to stabilize lattice packing.
  • Temperature-gradient methods : Slowly cool saturated ethanol/water solutions (50:50) from 60°C to 4°C.
  • If twinning occurs, employ SHELXD for structure solution and refine with TWINLAW .

Methodological Resources

  • Synthesis : Vilsmeier-Haack , Hantzsch .
  • Crystallography : SHELXL , ORTEP-III .
  • Computational : Colle-Salvetti DFT , AutoDock .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 2
2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.